N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide
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Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17F2NO6S and its molecular weight is 413.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification Techniques
Research into similar compounds often involves the synthesis and modification of benzamide derivatives to explore their chemical properties and potential applications. For example, the synthesis of heparin saccharides and derivatives of D-glucosamine as starting materials for disaccharides involves complex chemical processes that could be relevant to understanding how similar benzamide compounds are synthesized and modified for various applications (Wyss & Kiss, 1975). Similarly, the study of remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling highlights the development of environmentally friendly chemical processes, which could be applied to the synthesis of benzamide derivatives (Xia et al., 2016).
Potential Therapeutic Applications
Several studies explore the therapeutic potentials of benzamide derivatives. For instance, the investigation of some antimalarial sulfonamides as COVID-19 drug candidates utilizing computational calculations and molecular docking study indicates the broad potential of benzamide derivatives in drug discovery, showing how structural modifications can influence antimalarial and possibly antiviral activities (Fahim & Ismael, 2021). Moreover, the synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane in direct methanol fuel cells demonstrates the versatility of benzamide derivatives in material science, offering insights into their use in sustainable energy technologies (Yao et al., 2014).
Advanced Research and Development
Advanced research includes the exploration of benzamide derivatives as inhibitors for specific biological targets. For example, sulfonamido-derivatives of unsubstituted carbazoles as BACE1 inhibitors indicate the potential of benzamide derivatives in developing treatments for Alzheimer's Disease, highlighting the critical role of the sulfonamido portion in the inhibition process (Bertini et al., 2017). This underscores the importance of targeted molecular modifications in enhancing the therapeutic efficacy of benzamide derivatives.
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(difluoromethylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO6S/c1-18(23,11-6-7-13-14(8-11)27-10-26-13)9-21-16(22)12-4-2-3-5-15(12)28(24,25)17(19)20/h2-8,17,23H,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZLMBRIZBXILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.